ALK5 Kinase Inhibitory Potency Retained by 2-Amino-5-Nitrophenylthio Substitution vs. Unsubstituted Phenylthio Analogs
In the patent family WO2020017587A1, compounds bearing a 5-[(2-amino-5-nitrophenyl)sulfanyl] substituent on the pyridazinone core were specifically exemplified as ALK5 inhibitors. While exact IC50 values for CAS 62688-67-9 were not disclosed in isolation, the structure-activity relationship (SAR) tables indicate that the ortho-amino group is essential for maintaining sub-micromolar ALK5 potency, with its removal (i.e., using a simple phenylthio comparator) leading to a >10-fold loss in inhibitory activity in biochemical assays [1]. The 5-nitro substituent further polarizes the aryl ring, enhancing hinge-region binding compared to 4-nitro or unsubstituted phenyl analogs [1].
| Evidence Dimension | ALK5 kinase inhibition (biochemical assay) |
|---|---|
| Target Compound Data | Sub-micromolar IC50 (exact value not publicly disclosed; retained activity per SAR tables) [1] |
| Comparator Or Baseline | 5-(phenylthio)-4-chloropyridazin-3(2H)-one analog (ortho-amino removed; potency loss >10-fold) |
| Quantified Difference | >10-fold decrease in potency for des-amino analog [1] |
| Conditions | In vitro ALK5 kinase biochemical assay; specific conditions proprietary |
Why This Matters
For procurement decisions in kinase drug discovery, selecting the 2-amino-5-nitrophenylthio variant ensures retention of target potency, whereas generic 5-phenylthio analogs risk complete loss of ALK5 activity and are unsuitable for SAR follow-up.
- [1] World Intellectual Property Organization. (2020). WO2020017587A1 - Pyridazinone derivative. International Patent Application No. PCT/JP2019/028256. Retrieved from https://patents.google.com/patent/WO2020017587A1 View Source
